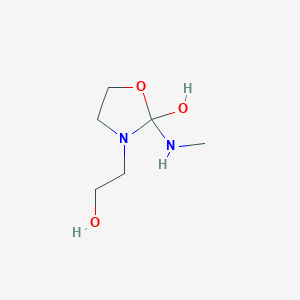
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an ethyl group, which is further connected to a benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Aminoethyl)benzenamine dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which utilizes biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and efficiency in producing enantiopure primary amines.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to be cost-effective and atom-economical, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding nitro compounds, while reduction reactions may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (s)-3-(1-Aminoethyl)benzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (s)-3-(1-Aminoethyl)benzenamine dihydrochloride include:
- (s)-4-(1-Aminoethyl)benzenamine dihydrochloride
- (s)-1-Aminoethyl-2-methylbenzenamine dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H14Cl2N2 |
|---|---|
Molekulargewicht |
209.11 g/mol |
IUPAC-Name |
3-[(1S)-1-aminoethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 |
InChI-Schlüssel |
RENRWCYHHGLPIN-ILKKLZGPSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)N)N.Cl.Cl |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


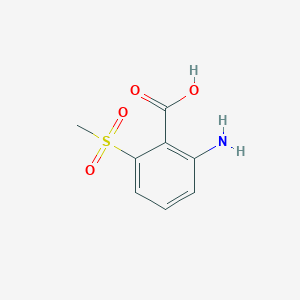
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
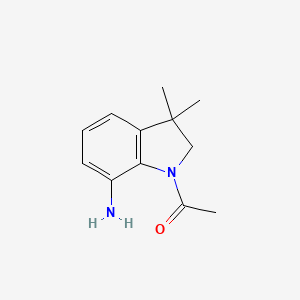
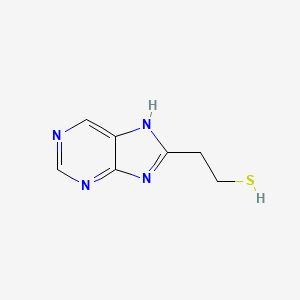


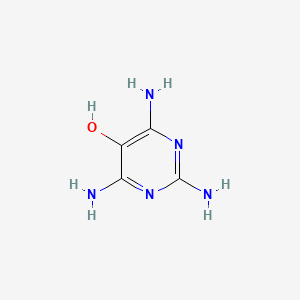



![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

